![molecular formula C8H5ClF3NO3 B13119145 Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid is a synthetic organic compound characterized by the presence of a hydroxyl group, a chloro group, and a trifluoromethyl group attached to a pyridyl ring, with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-5-trifluoromethylpyridine.
Hydroxylation: The pyridine derivative undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Acetic Acid Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Vergleich Mit ähnlichen Verbindungen
3-chloro-5-trifluoromethylpyridine: Lacks the hydroxyl and acetic acid groups.
Monohydroxyl-[3-chloro-5-methylpyridyl]acetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group imparts unique electronic properties, making Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid distinct in terms of reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H5ClF3NO3 |
|---|---|
Molekulargewicht |
255.58 g/mol |
IUPAC-Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5ClF3NO3/c9-4-1-3(8(10,11)12)2-13-5(4)6(14)7(15)16/h1-2,6,14H,(H,15,16) |
InChI-Schlüssel |
NGEOHGOVFYGAEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


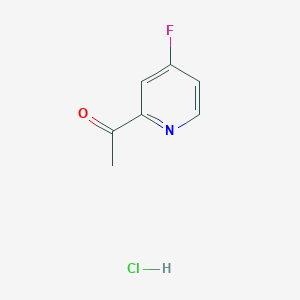
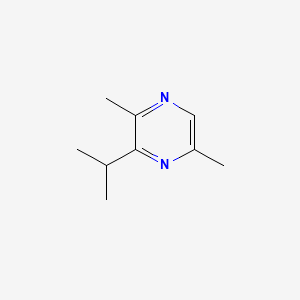
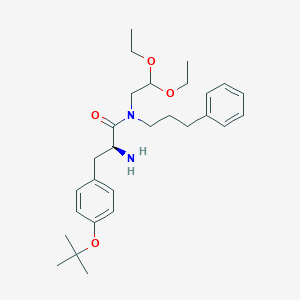
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
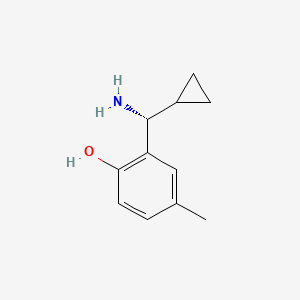

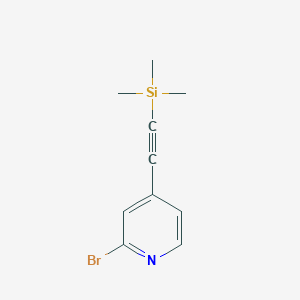

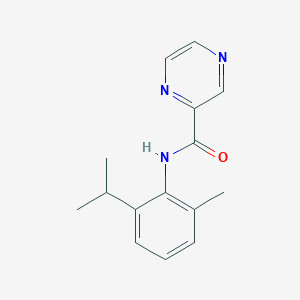
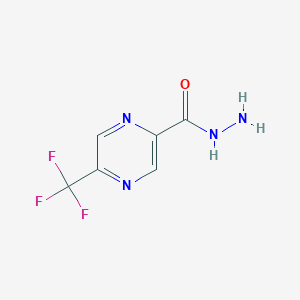

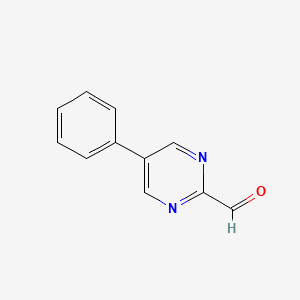
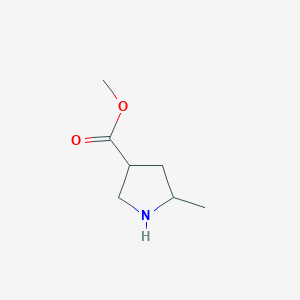
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
